15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

Catalog No.
S544692
CAS No.
756525-91-4
M.F
C16H31NO8
M. Wt
365.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic aci...

CAS Number

756525-91-4

Product Name

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H31NO8

Molecular Weight

365.42 g/mol

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG4-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Description

The exact mass of the compound 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is 365.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peptide Synthesis

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, also known as Boc-PEG4-acid, is a valuable building block in peptide synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group for the amino group of the molecule. The "PEG4" segment represents a polyethylene glycol chain with four ether linkages (CH2-CH2-O). The terminal carboxylic acid group allows this molecule to be coupled to another amino acid or peptide fragment during chain elongation in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides with specific amino acid sequences for various research applications [].

Here, the Boc group ensures the amino group remains unreactive until desired for coupling, while the PEG4 spacer introduces a hydrophilic chain to the peptide. This spacer can influence the solubility, stability, and biological properties of the final peptide product [].

Bioconjugation

-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be employed for bioconjugation, a technique linking biological molecules like proteins, peptides, or antibodies to other molecules like drugs, imaging agents, or nanoparticles. The Boc group can be selectively removed to reveal a free amino group for conjugation with another biomolecule using appropriate chemistry. The PEG4 spacer in this molecule offers several advantages for bioconjugation:

  • Improved water solubility: PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more biocompatible and easier to handle in aqueous environments.
  • Reduced immunogenicity: PEG chains can shield the conjugated biomolecule from the immune system, potentially minimizing unwanted immune responses [].
  • Increased stability: The PEG spacer can improve the stability of the bioconjugate in biological fluids, extending its circulation time in vivo.

Drug Delivery

The properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it potentially useful in drug delivery applications. The PEG spacer can be used to create PEGylated prodrugs, where a therapeutic agent is attached via the Boc-protected amino group. The Boc group can be cleaved under specific conditions to release the active drug molecule []. The PEG portion can offer benefits like:

  • Enhanced delivery: PEGylation can improve drug delivery by promoting passive targeting, where the increased size and hydrophilicity of the drug conjugate prevent rapid renal clearance and allow for better accumulation at the desired site.
  • Reduced toxicity: PEGylation can mask the toxic functionalities of a drug molecule, potentially reducing side effects [].

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is a synthetic compound characterized by its unique structure and functional groups. It features a tetraoxapentadecanoic acid backbone with a tert-butyloxycarbonyl (Boc) protecting group on the amino group. This compound is represented by the molecular formula C16H31NO8 and has a molecular weight of 365.42 g/mol. It is primarily utilized in biochemical research, particularly in proteomics and drug development, due to its ability to modify biomolecules and enhance solubility in biological systems .

As a linker molecule, 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid likely does not have a specific mechanism of action within biological systems. Its primary function is to connect two molecules of interest, potentially influencing their spatial orientation or overall properties [].

The chemical reactivity of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is largely influenced by its functional groups. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions such as:

  • Amide Bond Formation: The free amino group can react with carboxylic acids to form amides.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups .

The synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid typically involves the following steps:

  • Preparation of Tetraoxapentadecanoic Acid: The core structure is synthesized through multistep organic reactions involving diols and carboxylic acids.
  • Boc Protection: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base to yield the Boc-protected derivative.
  • Purification: The final product is purified through techniques such as chromatography to achieve high purity levels suitable for research applications .

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid finds applications in various fields:

  • Drug Development: Its ability to enhance solubility makes it valuable in formulating pharmaceutical compounds.
  • Bioconjugation: Used for attaching biomolecules to surfaces or other molecules in proteomics research.
  • Peptide Synthesis: Serves as a building block for creating complex peptides due to its reactive functional groups .

Several compounds share structural similarities with 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,7,10-trioxa-1-undecanoic acidC11H22O3Shorter alkyl chain; used in surfactants
2-(Boc-amino)ethyl acetateC6H11NO2Contains an acetate group; used in organic synthesis
Polyethylene glycol derivativesCnH2n+2OLonger chains; used widely in drug delivery systems

Uniqueness of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid: This compound stands out due to its tetraoxapentadecanoic backbone combined with the Boc protection strategy. Its specific structural features allow for versatile applications in biochemistry and medicinal chemistry that may not be achievable with other similar compounds .

The synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid requires sophisticated stepwise PEGylation techniques to construct the precise oligoethylene glycol framework [1]. The compound features a tetraethylene glycol backbone with terminal functional groups that necessitate controlled chain assembly methodologies [2] [3].

Stepwise PEGylation represents a paradigm shift from traditional polymerization approaches, enabling the precise control of chain length and molecular weight distribution [1] [4]. The methodology involves iterative coupling reactions using tetraethylene glycol monomers as building blocks, with each monomer containing strategically placed protecting groups to direct regioselective attachment [1]. The synthetic cycle consists of three fundamental steps: deprotonation of terminal hydroxyl groups, Williamson ether formation for chain extension, and selective deprotection to prepare for subsequent coupling [1].

The solid-phase synthesis approach has proven particularly valuable for constructing monodisperse oligoethylene glycol chains [1]. Using Wang resin as a solid support, tetraethylene glycol derivatives containing dimethoxytrityl protecting groups can be systematically assembled through controlled coupling cycles [1]. This methodology circumvents the polydispersity issues inherent in traditional polymerization, yielding products with narrow molecular weight distributions approaching monodispersity [1].

Recent advances in one-pot deprotection-coupling strategies have streamlined the synthetic process significantly [4]. The implementation of base-labile protecting groups, such as phenethyl groups, eliminates the need for intermediate purification steps and reduces the overall synthesis cost [4]. This approach condenses the traditional three-step cycle into a more efficient two-step process, thereby improving synthetic efficiency and reducing material consumption [4].

The choice of protecting group strategy critically influences the success of stepwise PEGylation [1] [4]. Acid-labile protecting groups like dimethoxytrityl require careful pH control and may be incompatible with acid-sensitive substrates [1]. Conversely, base-labile protecting groups offer orthogonal protection strategies but require precise control of basic conditions to prevent unwanted side reactions [4].

Temperature control during stepwise assembly proves crucial for maintaining chain integrity and preventing thermal degradation [1]. Typical reaction temperatures range from room temperature to 60°C, depending on the specific protecting group chemistry employed [1]. The conformational flexibility of oligoethylene glycol chains can be influenced by temperature, with helical conformations favored at lower temperatures and all-trans conformations predominating at elevated temperatures [5].

Boc-Protection Chemistries: Anhydride vs Chloroformate Approaches

The installation of tert-butoxycarbonyl protection on the amino terminus of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid represents a critical synthetic transformation requiring careful consideration of reagent selection and reaction conditions [6] [7] [8]. Two primary approaches exist for Boc protection: the anhydride method using di-tert-butyl dicarbonate and the chloroformate approach utilizing alkyl chloroformates [7] [9].

Di-tert-butyl dicarbonate emerges as the preferred reagent for Boc protection due to its superior handling characteristics and reaction profile [6] [10] [11]. The anhydride approach proceeds through nucleophilic acyl substitution, wherein the amine attacks the carbonyl carbon of the dicarbonate, generating a stable carbamate linkage and releasing carbon dioxide and tert-butanol as benign byproducts [6] [10]. This mechanism ensures clean reaction profiles with minimal side product formation, facilitating downstream purification [6].

The reaction conditions for Boc anhydride protection typically involve mild basic conditions using triethylamine or sodium bicarbonate in aqueous or organic solvents [10] [8] [11]. The reaction proceeds efficiently at room temperature, generally reaching completion within minutes to hours depending on substrate steric hindrance [10] [11]. The use of 4-dimethylaminopyridine as a catalyst can accelerate sluggish reactions involving sterically hindered amines [8] [11].

Chloroformate-based protection strategies offer cost advantages but present significant handling and selectivity challenges [9] [12]. Chloroformates such as ethyl chloroformate or isobutyl chloroformate react with amines under basic conditions to form carbamates [9] [12]. However, these reagents exhibit variable stability, with methyl and ethyl chloroformates requiring careful handling due to their hydrolytic instability [12]. Isobutyl chloroformate demonstrates superior stability and does not require excess reagent, making it more suitable for preparative applications [12].

The stability profiles of Boc-protected intermediates differ significantly between the two approaches [6] [13]. Boc anhydride-derived carbamates exhibit exceptional stability under neutral and basic conditions, tolerating various reaction conditions encountered in subsequent synthetic transformations [6] [8]. The mixed anhydrides generated from chloroformate approaches may undergo disproportionation reactions, particularly in polar solvents or in the presence of excess base [13].

Selectivity considerations favor the Boc anhydride approach for complex substrates containing multiple reactive sites [7] [10]. The controlled reactivity of di-tert-butyl dicarbonate enables selective amino protection in the presence of other nucleophilic functionalities [10]. Chloroformate reagents may exhibit broader reactivity profiles, potentially leading to undesired side reactions with hydroxyl or thiol groups [9].

Deprotection strategies remain consistent between both approaches, involving acid-catalyzed cleavage under conditions such as trifluoroacetic acid in dichloromethane [6] [7] [8]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to regenerate the free amine [6] [8]. Scavengers such as anisole or thioanisole are frequently employed to capture electrophilic tert-butyl cations and prevent alkylation side reactions [8].

Purification Challenges in Hydrophilic-PEG Containing Systems

The purification of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid and related PEGylated compounds presents unique challenges arising from the hydrophilic nature of polyethylene glycol segments and their impact on conventional separation methodologies [14] [15] [16]. The amphipathic character of PEG chains creates complex interactions with chromatographic media that significantly influence retention behavior and separation efficiency [14] [16].

Ion exchange chromatography, traditionally the mainstay of protein purification, experiences substantial complications when applied to PEGylated systems [14] [16]. The polyethylene glycol chains create a shielding effect around charged groups, effectively reducing the electrostatic interactions that drive ion exchange separations [14] [16]. This charge shielding phenomenon necessitates optimization of salt gradients and selection of weak ion exchange resins to achieve adequate resolution [14] [16]. The degree of charge shielding correlates directly with PEG molecular weight and the extent of PEGylation, making separation increasingly challenging for higher molecular weight PEG conjugates [16].

Size exclusion chromatography faces fundamental limitations in PEGylated compound purification due to the hydrodynamic properties of PEG chains [14] [16]. The flexible nature of polyethylene glycol results in apparent molecular weights significantly larger than calculated values, with PEGylated compounds often appearing 5-10 times larger than their actual molecular weight [16]. This size amplification effect complicates the separation of species differing by single PEG units, particularly for compounds with multiple PEGylation sites [16].

Hydrophobic interaction chromatography emerges as a promising alternative for PEGylated compound purification, leveraging the unique amphipathic properties of PEG chains [15] [16] [17]. The hydrophobic segments of PEG chains interact with hydrophobic chromatographic media in a salt-dependent manner, enabling separation based on relative hydrophobicity rather than size or charge [15] [16]. Studies demonstrate that increasing PEG size from 5 to 30 kDa enhances retention on hydrophobic interaction columns while simultaneously reducing binding to cation exchange resins [15].

Column fouling represents a persistent challenge in PEGylated compound purification, arising from the propensity of PEG chains to adsorb non-specifically to chromatographic surfaces [14] [18]. This adsorption phenomenon reduces column lifetime and can lead to irreversible capacity loss [14] [18]. The amphipathic nature of PEG enables it to function as a weak surfactant, potentially disrupting the surface properties of chromatographic media and affecting subsequent separations [14].

Capillary electrophoresis offers unique advantages for PEGylated compound analysis and purification, providing separation based on multiple physicochemical properties simultaneously [16]. This technique can differentiate both PEGylation extent and positional isomers, overcoming limitations of size-based separation methods [16]. The high resolution achievable with capillary electrophoresis enables quantitative analysis of complex PEGylation mixtures that cannot be resolved by conventional chromatographic techniques [16].

The development of PEG-specific purification strategies has led to innovative approaches tailored to the unique properties of these compounds [17]. PEGylated chromatographic monoliths, modified with polyethylene glycol chains, exploit PEG-PEG interactions to achieve selective separations [17]. These specialized stationary phases demonstrate enhanced selectivity for PEGylated species, with separation efficiency correlating with the molecular weight match between stationary phase PEG and analyte PEG chains [17].

Scalability Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid requires comprehensive evaluation of scalability factors affecting reaction kinetics, product quality, and economic viability [19] [20] [21]. Traditional batch-mode PEGylation processes face significant limitations when scaled to industrial volumes, necessitating innovative approaches to maintain product consistency and minimize production costs [19] [20].

Continuous flow manufacturing represents a paradigm shift in PEGylation technology, offering superior control over reaction parameters and product homogeneity compared to batch processes [19] [20]. Flow reactors enable precise control of residence time, temperature, and mixing efficiency, parameters that become increasingly difficult to manage in large-scale batch operations [19] [20]. The rapid mixing achievable in microfluidic systems allows reaction times to be reduced from hours to seconds, minimizing opportunities for side reactions and product degradation [19] [20].

Temperature control emerges as a critical factor in industrial-scale PEGylation processes, particularly given the exothermic nature of many coupling reactions [20] [21]. Large-scale batch reactors face inherent challenges in heat removal, potentially leading to thermal runaway conditions that compromise product quality [20]. Continuous flow systems offer superior heat transfer characteristics, enabling precise temperature control even for highly exothermic reactions [20].

Mixing efficiency represents a fundamental engineering challenge in scaling PEGylation reactions [19] [20]. Inadequate mixing can lead to localized concentration gradients, resulting in heterogeneous product distributions and increased formation of over-PEGylated species [19] [20]. The high viscosity of PEG-containing reaction mixtures exacerbates mixing challenges, requiring specialized impeller designs and increased agitation rates [19].

Reagent utilization optimization becomes economically critical at industrial scale, where excess reagent consumption directly impacts production costs [21] [22]. Laboratory-scale syntheses typically employ 2-4 fold excess of activated reagents to drive reactions to completion [21]. Industrial processes require careful optimization of reagent ratios to minimize waste while maintaining acceptable conversion rates [21] [22]. Design of experiments approaches enable systematic optimization of reaction parameters to identify optimal conditions balancing yield, purity, and cost [21].

Product homogeneity standards for industrial PEGylation must account for the inherent polydispersity of PEG reagents and the statistical nature of random PEGylation reactions [23] [24]. Traditional batch processes yield heterogeneous mixtures containing varying degrees of PEGylation, necessitating complex purification strategies [22]. Continuous flow processes demonstrate improved control over PEGylation extent, with some systems achieving mono-PEGylated products with greater than 80% selectivity [19] [22].

Quality control strategies for industrial PEGylation require real-time monitoring capabilities to ensure consistent product quality [21] [24]. High-resolution mass spectrometry provides detailed molecular weight distribution analysis, enabling precise characterization of PEGylation extent and polydispersity [24]. The development of automated analytical systems allows continuous monitoring of critical quality attributes during production [24].

Cost optimization in industrial PEGylation extends beyond raw material costs to encompass energy consumption, waste treatment, and facility utilization [21] [22]. Continuous processes typically demonstrate superior energy efficiency compared to batch operations, particularly for processes requiring precise temperature control [20]. The reduced reaction times achievable in flow systems translate to increased throughput and improved facility utilization [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Exact Mass

365.205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(1,1-dimethylethyl) ester

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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